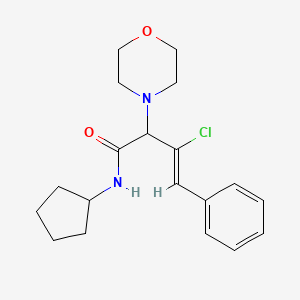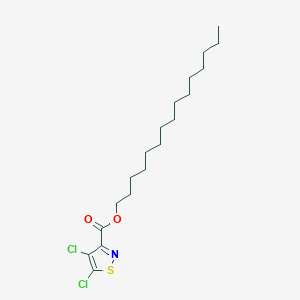![molecular formula C12H16ClNO2S2 B11071064 N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B11071064.png)
N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(bicyclo[221]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound featuring a bicyclic structure combined with a thiophene ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]heptane framework can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonamide interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bicyclic structure provides rigidity and specificity. The thiophene ring can participate in π-π interactions, enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methyl-arenesulfonamides: These compounds share the bicyclic and sulfonamide features but differ in the presence of an oxirane group.
Bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates: These compounds have a similar bicyclic structure but feature a benzoate group instead of a thiophene ring.
Uniqueness
N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of its bicyclic structure, thiophene ring, and sulfonamide group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H16ClNO2S2 |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H16ClNO2S2/c13-11-3-4-12(17-11)18(15,16)14-7-10-6-8-1-2-9(10)5-8/h3-4,8-10,14H,1-2,5-7H2 |
InChI Key |
AQULQMCRLFLXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CNS(=O)(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4E)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11070982.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B11070989.png)
![(3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B11071014.png)

![1-(4-Fluorophenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11071017.png)
![2-chloroethyl [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B11071021.png)
![3-Azabicyclo[3.2.1]octane-2,4-dione, 1,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-](/img/structure/B11071026.png)

![2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071032.png)
![methyl 3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B11071034.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11071046.png)
![5-(5-Furan-2-yl-2H-pyrazol-3-yl)-4-naphthalen-1-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11071053.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B11071056.png)

